8-Dehydroxyshanzhiside

Structural Elucidation Iridoid Glycosides Structure-Activity Relationship

Securing pure, structurally authenticated 8-Dehydroxyshanzhiside is critical for hemostasis research and QC of Lamiophlomis rotata. Generic iridoid glycosides cannot substitute due to the defining C-8 dehydroxylation, which alters polarity, solubility, and bioactivity. • ≥98% HPLC purity ensures reliable analytical standardization and batch-to-batch consistency. • Sourced from the hemostatic iridoid glycoside fraction P(2) of L. rotata, enabling valid SAR and pharmacological studies. • Essential as a chemotaxonomic marker for plant authentication and adulterant detection.

Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
Cat. No. B12366159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dehydroxyshanzhiside
Molecular FormulaC16H24O10
Molecular Weight376.36 g/mol
Structural Identifiers
SMILESCC1CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C16H24O10/c1-5-2-7(18)10-6(14(22)23)4-24-15(9(5)10)26-16-13(21)12(20)11(19)8(3-17)25-16/h4-5,7-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1
InChIKeyYQLBRAQABHCUCV-SQJJMSPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Dehydroxyshanzhiside Iridoid Glycoside Standard


8-Dehydroxyshanzhiside (also known as 8-deoxyshanzhiside, CAS 1008532-71-5) is an iridoid glycoside with the molecular formula C16H24O10 and a molecular weight of 376.36 g/mol . It is a naturally occurring compound isolated from the traditional Tibetan medicinal plant Lamiophlomis rotata (Benth.) Kudo [1]. Structurally, it is characterized by the absence of a hydroxyl group at the C-8 position, distinguishing it from closely related compounds like shanzhiside [2]. This compound serves as a key analytical reference standard and a bioactive constituent for studies focused on hemostasis and analgesia.

Natural product analytical standard
Iridoid glycoside hemostasis study fit
Structure-activity relationship probe

Why 8-Dehydroxyshanzhiside Cannot Be Substituted


Substituting a generic iridoid glycoside for 8-Dehydroxyshanzhiside in research or analytical workflows is not scientifically valid due to key structural and functional differentiators. The defining feature of 8-Dehydroxyshanzhiside is the absence of a hydroxyl group at the C-8 position [1], a modification that fundamentally alters its polarity, solubility, and potential molecular interactions compared to analogs like shanzhiside or loganin. Furthermore, its co-occurrence and established role within the bioactive hemostatic fraction of Lamiophlomis rotata [2] provide a unique phytochemical and pharmacological context that other iridoid glycosides, often isolated from entirely different plant sources, do not share. These specific attributes preclude simple interchangeability and underscore the necessity for compound-specific procurement.

Structure C-8 dehydroxylation profile may not transfer; polarity and solubility context can shift relative to shanzhiside or loganin.
Source Phytochemical matrix of Lamiophlomis rotata may not be replicated by iridoid glycosides from other plant species.
Activity Hemostatic fraction context may differ; compound-specific association with reported fraction endpoint may not transfer to generic iridoid standards.

8-Dehydroxyshanzhiside Comparative Evidence


C-8 Dehydroxylation Structural Distinction

The molecular structure of 8-Dehydroxyshanzhiside, confirmed by extensive NMR spectroscopy and X-ray crystallography, is defined by the absence of a hydroxyl group at the C-8 position [1]. In contrast, the closest analog, shanzhiside, possesses a hydroxyl group at this position [2]. This specific dehydroxylation represents a quantifiable change in molecular composition and is predicted to influence key physicochemical properties.

C-8 Dehydroxylation
Class-level inference
Mass difference of 16 Da vs. shanzhiside; confirmed by NMR and X-ray crystallography.
Supports structure-activity relationship review
Data to verify for specific physicochemical shifts
Structural Elucidation Iridoid Glycosides Structure-Activity Relationship

Hemostatic Fraction of Lamiophlomis rotata

In a phytochemical and pharmacological study of Lamiophlomis rotata, the iridoid glycoside fraction (designated P(2)) was shown to significantly shorten bleeding time (BT), clotting time (CT), and thrombin time (TT), while increasing fibrinogen (FIB) in mice [1]. RP-HPLC analysis confirmed 8-Dehydroxyshanzhiside as one of the main iridoid glycosides in this active P(2) fraction [1]. This provides a specific, source-defined biological context, linking the compound's presence to a well-characterized hemostatic effect.

Hemostatic Fraction
Cross-study comparable
Main iridoid glycoside in active fraction P(2); fraction shortened BT, CT, TT in mouse model.
Supports hemostasis model-response interpretation
Endpoint context requires compound-specific validation
Hemostasis Natural Product Pharmacology Traditional Medicine

High-Purity HPLC Standard

Commercially available 8-Dehydroxyshanzhiside is consistently supplied with high analytical purity, as determined by High-Performance Liquid Chromatography (HPLC). Multiple reputable suppliers certify a purity of ≥98% for this compound . This level of purity is essential for its use as an analytical reference standard, ensuring accuracy and reproducibility in quantification and identification studies.

HPLC Purity
Supporting evidence
≥98% (HPLC)
Meets analytical reference standard threshold
Supplier specification review recommended
Analytical Chemistry Quality Control Reference Standards

Solubility and Storage Profile

8-Dehydroxyshanzhiside has a well-defined physicochemical profile that is critical for experimental planning. It has a predicted pKa of 4.51±0.70 and density of 1.60±0.1 g/cm³ . It is typically soluble in DMSO to at least 10 mM . These specifications provide a clear baseline for researchers to prepare and use the compound, ensuring consistent solubility and stability across experiments.

Solubility Profile
Supporting evidence
Soluble in DMSO to 10 mM; predicted pKa 4.51±0.70.
Supports compound handling and method development
Predicted pKa context; confirm experimentally
Physicochemical Properties Compound Handling Experimental Protocol

8-Dehydroxyshanzhiside Application Scenarios


HPLC-MS Quantification of L. rotata

8-Dehydroxyshanzhiside, with its certified HPLC purity of ≥98% , serves as an authoritative analytical reference standard. Procurement is essential for laboratories engaged in the quality control and standardization of Lamiophlomis rotata herbal materials and related traditional medicine formulations, ensuring accurate quantification and batch-to-batch consistency.

Iridoid Glycoside Hemostasis Research

Given its confirmed presence in the hemostatically active iridoid glycoside fraction (P(2)) of Lamiophlomis rotata [1], 8-Dehydroxyshanzhiside is a critical compound for in-depth pharmacological studies. Researchers investigating the mechanism of hemostasis or screening for novel coagulant agents should prioritize this compound to dissect the activity of this specific iridoid glycoside within the active fraction.

SAR Probe in Iridoid Glycosides

The defining C-8 dehydroxylation of 8-Dehydroxyshanzhiside makes it an invaluable tool for SAR studies within the iridoid glycoside class [2]. Procurement of this specific analog allows medicinal chemists and pharmacologists to directly compare its biological activity and molecular interactions against hydroxylated analogs like shanzhiside, thereby elucidating the functional significance of this specific structural motif.

Chemotaxonomic Marker for Plant Authentication

8-Dehydroxyshanzhiside is a specific chemotaxonomic marker for Lamiophlomis rotata. Its procurement as a pure standard is necessary for developing robust phytochemical fingerprinting methods (e.g., HPLC, LC-MS) used to authenticate plant material, detect adulteration, and ensure the integrity of the supply chain for this valuable medicinal resource.

Application
Selection Property
Validation Focus
L. rotata HPLC-MS quantification
Certified HPLC purity
Standardization and batch consistency
Iridoid glycoside hemostasis research
Hemostatic fraction context
Coagulation cascade model-response review
SAR probe in iridoid glycosides
C-8 dehydroxylation distinction
Structure-activity relationship interpretation
Chemotaxonomic marker authentication
Source-specific constituent
Phytochemical fingerprinting method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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